Vanillic acid 4-sulfate
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Descripción general
Descripción
Vanillic acid 4-sulfate, also known as vanillate 4-sulphate, belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 3 of the benzene ring is replaced by a methoxy group. Vanillic acid 4-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Vanillic acid 4-sulfate has been primarily detected in urine. Within the cell, vanillic acid 4-sulfate is primarily located in the cytoplasm.
Vanillic acid 4-sulfate is a member of benzoic acids.
Aplicaciones Científicas De Investigación
1. Potential Therapeutic Effects in Ulcerative Colitis
Vanillic acid has been observed to have beneficial effects against dextran sulfate sodium (DSS)-induced ulcerative colitis. The study revealed that vanillic acid reduced the severity of clinical signs of DSS-induced colitis, including weight loss and colon length shortening. It significantly suppressed the expression of cyclooxygenase-2 and the activation of transcription nuclear factor-κB p65 in DSS-treated colon tissues. Moreover, it reduced the elevated plasma levels of interleukin (IL)-6, indicating its potential in regulating chronic intestinal inflammation (Kim et al., 2010).
2. Metabolism and Bioavailability in Humans
Research has shown that phenolic acids from beer, which include vanillic acid, are absorbed in humans and extensively metabolized. The study highlighted that after ingestion, there was a significant increase in plasma levels of phenolic acids, with these compounds mainly appearing as glucuronide and sulfate conjugates. This indicates the bioavailability and metabolic transformation of phenolic acids like vanillic acid in the human body (Nardini et al., 2006).
3. Role in Sensory Perception and Potential for Food Industry Applications
Vanillic acid has been studied for its sensory characteristics and the effects of its repeated consumption on sourness, bitterness, and astringency. The research is pertinent to understanding the impact of small-molecular-weight phenolic acids like vanillic acid on the sensory characteristics of foods. This knowledge can potentially guide the food industry in improving the sensory qualities of food products containing phenolic acids (Duizer & Langfried, 2016).
Propiedades
Nombre del producto |
Vanillic acid 4-sulfate |
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Fórmula molecular |
C8H8O7S |
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
3-methoxy-4-sulfooxybenzoic acid |
InChI |
InChI=1S/C8H8O7S/c1-14-7-4-5(8(9)10)2-3-6(7)15-16(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Clave InChI |
TXRKUXPAEPOCIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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